4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide
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Overview
Description
4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring, a cyclopropyl group, and a carbothioamide moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the 5-chloro-2-methylphenyl group: This step typically involves a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a chlorinated aromatic compound.
Formation of the carbothioamide moiety: The final step involves the reaction of the intermediate compound with a thiocarbonyl reagent, such as thiophosgene or carbon disulfide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom in the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or interact with neurotransmitter receptors, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carboxamide
- 4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide
- This compound
Uniqueness
This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclopropylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3S/c1-11-2-3-12(16)10-14(11)18-6-8-19(9-7-18)15(20)17-13-4-5-13/h2-3,10,13H,4-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZPSZHWKHSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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